2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride
CAS No.: 2137541-90-1
Cat. No.: VC7097377
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2137541-90-1 |
---|---|
Molecular Formula | C6H10ClN3O2 |
Molecular Weight | 191.62 |
IUPAC Name | 2-(1-ethyltriazol-4-yl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H |
Standard InChI Key | VTLCIIUWGBILLI-UHFFFAOYSA-N |
SMILES | CCN1C=C(N=N1)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride (C₆H₁₀N₃O₂·HCl) is a zwitterionic compound comprising a 1,2,3-triazole ring substituted at the 1-position with an ethyl group and at the 4-position with an acetic acid chain, protonated as a hydrochloride salt. Its molecular weight is 191.6 g/mol, calculated from the parent acid (C₆H₉N₃O₂, MW 155.1 g/mol) and HCl (36.5 g/mol) . The ethyl group enhances lipophilicity compared to unsubstituted analogs like 1H-1,2,3-triazole-1-acetic acid (MW 127.1 g/mol) , while the hydrochloride salt improves aqueous solubility.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₀ClN₃O₂ | Calculated |
Molecular Weight | 191.6 g/mol | Calculated |
Solubility | >50 mg/mL in H₂O | Estimated |
Melting Point | 215–218°C (decomposes) | Analog Data |
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is synthesized via CuAAC, a click chemistry reaction. Ethyl azide (generated from 2-chloro-N-ethylethan-1-amine hydrochloride and NaN₃ ) reacts with propiolic acid derivatives under Cu(I) catalysis. For example, 2-(prop-2-yn-1-yloxy)acetic acid esters undergo cycloaddition with ethyl azides in n-hexane at 25°C for 12 h, yielding 85–90% triazole intermediates .
Ester Hydrolysis and Salt Formation
The intermediate ethyl 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate is hydrolyzed in THF/MeOH/H₂O with NaOH (4N) at 100°C for 2 h, followed by HCl acidification to precipitate the hydrochloride salt . This method achieves 50% yield, comparable to analogous triazole syntheses .
Key Reaction Steps:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
X-ray Crystallography
Crystallographic data for analogous compounds (e.g., 2-(1H-1,2,3-triazol-4-yl)acetic acid derivatives) confirm planar triazole rings with bond lengths of 1.34 Å (N–N) and 1.30 Å (C–N), consistent with aromatic stabilization . The ethyl group adopts a staggered conformation to minimize steric strain.
Applications in Pharmaceutical Chemistry
Enzyme Inhibitor Scaffolds
Triazole-acetic acid derivatives exhibit inhibitory activity against kinases and proteases. The ethyl group enhances membrane permeability, making the compound a candidate for intracellular targets .
Antibacterial Agents
Analogous hydrochlorides show MIC values of 2–8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .
Prodrug Development
The carboxylic acid group enables conjugation with alcohols or amines via ester/amide bonds, facilitating sustained drug release .
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